Formyl acetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

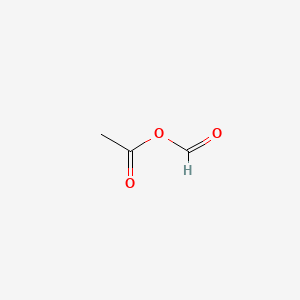

Structure

2D Structure

3D Structure

特性

IUPAC Name |

formyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c1-3(5)6-2-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWKVZNEPHTCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177103 | |

| Record name | Acetic acid, anhydride with formic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2258-42-6 | |

| Record name | Acetic-formic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2258-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002258426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, anhydride with formic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNF4F3WBU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Properties of Formyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl acetate, also known as acetic formic anhydride, is a reactive mixed anhydride with significant applications in organic synthesis, particularly as a formylating agent. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound. It includes a detailed presentation of its structural parameters, spectroscopic data, and established experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Molecular Structure and Properties

This compound (C₃H₄O₃) is the mixed anhydride of acetic acid and formic acid.[1][2][3][4] Its structure features a central oxygen atom linking an acetyl group and a formyl group. The canonical SMILES representation of this compound is CC(=O)OC=O.[5][6]

Physicochemical Properties

This compound is a colorless liquid with a molecular weight of 88.06 g/mol .[1][3] A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄O₃ | [1][2][3] |

| Molecular Weight | 88.06 g/mol | [1][3] |

| Boiling Point | 102.6 °C at 760 mmHg | [1][7][8] |

| Density | 1.116 g/cm³ | [1][7][8] |

| Refractive Index | 1.371 | [1] |

Molecular Geometry

Table 2: Predicted Molecular Geometry of this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value (Å or °) |

| Bond Lengths | ||||

| C1 | O1 | ~1.35 | ||

| C1 | O2 | ~1.19 | ||

| C1 | C2 | ~1.51 | ||

| C2 | H1, H2, H3 | ~1.09 | ||

| O1 | C3 | ~1.40 | ||

| C3 | O3 | ~1.19 | ||

| C3 | H4 | ~1.10 | ||

| Bond Angles | ||||

| O2 | C1 | O1 | ~123 | |

| O2 | C1 | C2 | ~125 | |

| O1 | C1 | C2 | ~112 | |

| C1 | O1 | C3 | ~118 | |

| O1 | C3 | O3 | ~124 | |

| O1 | C3 | H4 | ~110 |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups and may not represent the precise geometry of this compound.

The structure of this compound can be visualized as follows:

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra are not widely published, predicted data based on computational models can provide useful reference points.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would show two distinct signals:

-

A singlet corresponding to the three protons of the methyl group (CH₃).

-

A singlet corresponding to the single proton of the formyl group (CHO).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~2.2 |

| CHO | ~8.0 |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of this compound would exhibit three signals corresponding to the three carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~21 |

| C=O (acetyl) | ~168 |

| C=O (formyl) | ~158 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the anhydride functional group.

Table 5: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O | Symmetric stretch | ~1750 |

| C=O | Asymmetric stretch | ~1820 |

| C-O | Stretch | ~1000-1300 |

| C-H (methyl) | Stretch | ~2900-3000 |

| C-H (formyl) | Stretch | ~2700-2800 |

Experimental Protocols

This compound can be synthesized through several methods. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis from Sodium Formate and Acetyl Chloride[2][9]

This is a widely used method for the preparation of this compound.

Materials:

-

Sodium formate

-

Acetyl chloride

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium formate in anhydrous diethyl ether.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add acetyl chloride dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by a suitable method (e.g., IR spectroscopy by observing the disappearance of the acetyl chloride C=O stretch and the appearance of the anhydride C=O stretches).

-

Once the reaction is complete, filter the reaction mixture to remove the sodium chloride byproduct.

-

Wash the filter cake with anhydrous diethyl ether.

-

Combine the filtrate and the washings.

-

Remove the diethyl ether under reduced pressure to obtain crude this compound.

-

The product can be purified by vacuum distillation.

In Situ Preparation from Formic Acid and Acetic Anhydride[10]

This compound can be conveniently prepared in situ for immediate use in subsequent reactions, such as formylation.

Materials:

-

Acetic anhydride

-

Formic acid (100%)

Procedure:

-

To a stirred solution of acetic anhydride, add formic acid dropwise at 0 °C.

-

After the addition, warm the mixture to room temperature and stir for a designated period (e.g., 1-2 hours) to allow for the formation of this compound.

-

The resulting solution containing this compound can be used directly for formylation reactions without isolation.

Applications in Drug Development and Research

This compound is a potent formylating agent used in the synthesis of a wide range of organic compounds.[2] Its reactivity makes it a valuable tool for introducing a formyl group onto various nucleophiles.

-

N-Formylation: It is commonly used for the formylation of amines and amino acids, a key step in the synthesis of many pharmaceuticals and natural products.[2]

-

O-Formylation: Alcohols and phenols can be formylated using this compound to yield formyl esters.

-

C-Formylation: In certain cases, it can be used for the formylation of activated carbon nucleophiles.

The logical relationship of its application in N-formylation is depicted below:

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and synthesis of this compound. The summarized quantitative data, detailed experimental protocols, and visualizations of its structure and reaction pathways offer a comprehensive resource for researchers and professionals. A thorough understanding of this versatile reagent is essential for its effective application in organic synthesis and the development of new chemical entities.

References

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (HMDB0031480) [hmdb.ca]

- 3. This compound, CAS No. 2258-42-6 - iChemical [ichemical.com]

- 4. Visualizer loader [nmrdb.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to Formyl Acetate

Introduction

Formyl acetate, also known as acetic formic anhydride or ethanoic methanoic anhydride, is a mixed anhydride with the chemical formula C₃H₄O₃.[1][2] It serves as a versatile and reactive formylating agent in organic synthesis. This document provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless, oily liquid that is sensitive to air and moisture.[1] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 2258-42-6 | [1][2][3][4] |

| Molecular Formula | C₃H₄O₃ | [1][2][3][5] |

| Molecular Weight | 88.06 g/mol | [1][2][3][5] |

| Density | ~1.116 g/cm³ | [1][2] |

| Boiling Point | 27-28 °C at 1.33 kPa (1 Torr) 102.6 °C at 101.3 kPa (760 mmHg) | [1] [2][6] |

| Flash Point | 31 °C | [2][6] |

| Refractive Index | 1.371 | [2] |

| Solubility | Soluble in Ethyl Acetate; Slightly soluble in Chloroform, Methanol | [1] |

| Stability | Air and moisture sensitive (hygroscopic) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

| Spectrum Type | Peak Assignments | Reference |

| ¹H NMR (neat) | δ 2.25 (s, 3H, acetyl protons) δ 9.05 (s, 1H, formyl proton) | [7] |

| Infrared (IR, neat) | 1791 cm⁻¹ (C=O stretch) 1765 cm⁻¹ (C=O stretch) 1050 cm⁻¹ (C-O-C stretch) | [7] |

Synthesis of this compound

This compound is not commonly available commercially and is often prepared in situ or synthesized as needed.[1][5] The most common laboratory-scale synthesis involves the reaction of sodium formate with acetyl chloride in an anhydrous ether solvent.[3][4][5]

Experimental Protocol: Synthesis from Sodium Formate and Acetyl Chloride

This protocol is adapted from established methods for the preparation of this compound.[3]

Materials:

-

Sodium formate

-

Acetyl chloride

-

Anhydrous diethyl ether

Procedure:

-

In a flask equipped with a stirrer, add sodium formate and anhydrous diethyl ether.

-

Cool the mixture to a temperature range of 3-5 °C using an ice bath.[3]

-

While stirring vigorously, add acetyl chloride dropwise to the cooled suspension.[3]

-

After the addition is complete, allow the reaction mixture to warm to 25-30 °C.[3]

-

Continue stirring the mixture at this temperature for approximately 6 hours to ensure the reaction goes to completion.[3]

-

After the reaction period, filter the mixture to remove the sodium chloride byproduct.[3]

-

Wash the filter cake with an equal volume of anhydrous diethyl ether to recover any remaining product.[3]

-

Combine the filtrate and the ether washings.

-

Remove the diethyl ether from the filtrate via evaporation under reduced pressure to yield the this compound product.[3] A yield of up to 97% has been reported for this method.[3]

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable reagent primarily used for formylation, which is the introduction of a formyl group (-CHO) onto a substrate.

-

Formylation of Nucleophiles: It is an effective agent for the formylation of amines, amino acids, and alcohols.[1][3][7]

-

Synthesis of Aldehydes: It can be used to synthesize aldehydes from aromatic Grignard reagents.[1][7]

-

Precursor to Other Reagents: this compound serves as a starting material for the preparation of formyl fluoride.[1][3]

Safety and Handling

Proper handling of this compound is critical due to its reactivity and potential hazards.

| Hazard Category | Description | Precautionary Measures | Reference |

| Flammability | Flammable liquid and vapor (H226). | Keep away from heat, sparks, and open flames. Use spark-proof tools.[8][9][10] | [8][10] |

| Irritation | Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335). | Handle in a fume hood. Wear protective gloves, clothing, and eye/face protection.[1][8][9] | [1][8] |

| Stability/Reactivity | Decomposes in the presence of water to form acetic acid and carbon monoxide.[1] | Store in a cool, dry place (recommended at 4 °C).[1] | [1] |

| Storage | Gas evolution upon decomposition can lead to pressure buildup. | Do not store in tightly sealed containers; a polyethylene stopper is recommended.[1] | [1] |

Handling and Storage Summary: this compound is an eye and skin irritant and should always be handled in a chemical fume hood.[1] Due to its decomposition, which produces carbon monoxide gas, it should be stored at 4 °C in a flask fitted with a polyethylene stopper to prevent pressure buildup, as sealed samples can explode.[1][7] It is sensitive to air and moisture, which accelerate its decomposition.[1]

References

- 1. This compound | 2258-42-6 [chemicalbook.com]

- 2. Cas 2258-42-6,this compound | lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 2258-42-6 | Benchchem [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound, CAS No. 2258-42-6 - iChemical [ichemical.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. biosynth.com [biosynth.com]

- 9. fishersci.ca [fishersci.ca]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of formyl acetate from sodium formate and acetyl chloride

Abstract

This technical guide provides an in-depth overview of the synthesis of formyl acetate from sodium formate and acetyl chloride. This compound, a mixed anhydride of formic acid and acetic acid, is a valuable reagent in organic synthesis, primarily utilized as a formylating agent. This document details the reaction mechanism, experimental protocols, and key quantitative data. Visual diagrams are included to illustrate the reaction workflow and the underlying chemical pathway, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (acetic formic anhydride) is a highly reactive chemical intermediate with the formula CH₃COOCH(O).[1][2] It serves as an efficient formylating agent for a variety of organic functional groups, including amines, alcohols, and amino acids.[3][4] Its utility also extends to the synthesis of aldehydes from Grignard reagents and the preparation of formyl fluoride.[3][4] This guide focuses on a prevalent and effective method for its preparation: the reaction of sodium formate with acetyl chloride.[3][5]

Reaction Overview

The synthesis of this compound from sodium formate and acetyl chloride is a nucleophilic acyl substitution reaction. In this process, the formate anion from sodium formate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This leads to the displacement of the chloride ion and the formation of this compound and sodium chloride as a byproduct. The reaction is typically carried out in an anhydrous ethereal solvent to prevent the hydrolysis of the product.[1][2][3][5]

Reaction Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from sodium formate and acetyl chloride.

| Parameter | Value | Reference |

| Reactants | ||

| Sodium Formate | 1.0 - 1.18 equivalents | [4] |

| Acetyl Chloride | 1.0 equivalent | [4] |

| Solvent | Anhydrous Diethyl Ether | [1][2][3][5][6] |

| Reaction Conditions | ||

| Initial Temperature | 3-5 °C | [6][7] |

| Reaction Temperature | 23-30 °C | [1][2][3][6][7] |

| Reaction Time | 5.5 - 6 hours | [4][6][7] |

| Yield | Up to 97% | [6][7] |

| Product Properties | ||

| Boiling Point | 27-28 °C at 10 mmHg | [3][4] |

| Density | ~1.116 g/cm³ | [2][6] |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[4][6][7]

Materials:

-

Sodium formate (finely ground and anhydrous)

-

Acetyl chloride

-

Anhydrous diethyl ether

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Cooling bath (ice-water or other suitable coolant).

-

Filtration apparatus (e.g., Büchner funnel).

-

Rotary evaporator.

-

Distillation apparatus for vacuum distillation.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask, place finely ground anhydrous sodium formate and anhydrous diethyl ether.

-

Initial Cooling: Cool the stirred mixture to 3-5 °C using a cooling bath.[6][7]

-

Addition of Acetyl Chloride: Add acetyl chloride dropwise from the dropping funnel to the cooled mixture while maintaining the temperature between 23-27 °C.[1][2][3][4] The addition should be as rapid as possible while controlling the exothermic reaction.[4]

-

Reaction: After the addition is complete, raise the temperature to 25-30 °C and continue stirring for 5.5 to 6 hours to ensure the reaction goes to completion.[4][6][7]

-

Filtration: Filter the reaction mixture under suction to remove the precipitated sodium chloride.

-

Washing: Wash the solid residue with a small amount of anhydrous diethyl ether and combine the washings with the filtrate.[6][7]

-

Solvent Removal: Remove the diethyl ether from the filtrate by distillation at reduced pressure.[4]

-

Purification: Purify the resulting crude this compound by fractional distillation under reduced pressure.[3] The product is collected at 27-28 °C at 10 mmHg.[4]

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below.

Caption: Nucleophilic acyl substitution mechanism.

Safety and Handling

This compound is a moisture-sensitive and thermally unstable compound. It can decompose to produce acetic acid and carbon monoxide, and sealed containers may build up pressure.[3] Therefore, it should be stored at low temperatures (e.g., 4 °C) in a vented container and handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from sodium formate and acetyl chloride is a straightforward and high-yielding method for producing this valuable formylating agent. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, researchers can reliably obtain high-purity this compound for use in a variety of synthetic applications. This guide provides the essential information required for the successful laboratory-scale synthesis of this important chemical intermediate.

References

- 1. Cas 2258-42-6,this compound | lookchem [lookchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 2258-42-6 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

Formyl Acetate: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and decomposition of formyl acetate. The information is curated for professionals in research and drug development who utilize this compound as a reagent and require a thorough understanding of its handling, storage, and degradation profile.

Core Concepts: Stability of this compound

This compound (acetic formic anhydride) is a mixed anhydride of acetic acid and formic acid. It is a valuable formylating agent in organic synthesis. However, it is a relatively unstable compound, and its stability is influenced by temperature, moisture, and the presence of impurities.[1][2][3]

General Stability Profile

This compound is known to decompose slowly at room temperature.[1] This decomposition process accelerates significantly at elevated temperatures.[1] Due to the evolution of carbon monoxide gas upon decomposition, it is crucial to avoid storing this compound in sealed containers to prevent pressure buildup and potential explosion.[1][4] For safe storage, it is recommended to keep this compound at 4°C in a flask fitted with a polyethylene stopper.[1][4]

Factors Influencing Stability

Several factors can influence the rate of decomposition of this compound:

-

Temperature: Higher temperatures significantly increase the rate of decomposition. Decomposition is reported to be gradual above approximately 60°C.[2]

-

Moisture: The presence of water catalyzes the hydrolysis of this compound, leading to its breakdown into acetic acid and formic acid.[1][4][5] The subsequent decomposition of formic acid can produce carbon monoxide.

-

Impurities: The presence of impurities, such as pyridine or residual acids from its synthesis, can catalyze the decomposition of this compound, with decomposition reported to commence at temperatures as low as 0°C in the presence of such impurities.[2]

Decomposition Pathways and Products

The decomposition of this compound can proceed through two primary pathways: thermal decomposition and hydrolysis.

Thermal Decomposition

In the absence of water, this compound primarily undergoes thermal decomposition to yield acetic acid and carbon monoxide.[1][4][6] This process is favored at elevated temperatures.

Hydrolysis

In the presence of water, this compound is hydrolyzed to acetic acid and formic acid. Formic acid itself can be unstable and may further decompose, particularly at higher temperatures, to carbon monoxide and water.

The following diagram illustrates the primary decomposition pathways of this compound.

Caption: Decomposition Pathways of this compound

Quantitative Stability Data

While qualitative information on the stability of this compound is available, specific quantitative kinetic data such as rate constants, half-life, and activation energy are not extensively reported in publicly available literature. To obtain this data, a dedicated stability study is required. The following table summarizes the known qualitative stability information.

| Condition | Observation | Primary Decomposition Products | Reference(s) |

| Room Temperature | Slow decomposition | Acetic Acid, Carbon Monoxide | [1] |

| Elevated Temperature (>60°C) | Accelerated decomposition | Acetic Acid, Carbon Monoxide | [1][2] |

| Contact with Water | Catalyzed decomposition (hydrolysis) | Acetic Acid, Formic Acid (which may further decompose to Carbon Monoxide and Water) | [1][4][5][6] |

| Presence of Impurities (e.g., pyridine, residual acid) | Catalyzed decomposition, even at low temperatures (e.g., 0°C) | Acetic Acid, Carbon Monoxide | [2] |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound requires a well-designed experimental protocol. The following sections outline a general approach for determining the stability and decomposition products of this compound, based on established stability testing guidelines.[6][7][8]

Stability-Indicating Assay Method (SIAM) Development

A crucial first step is the development and validation of a stability-indicating assay method (SIAM). This is an analytical procedure that can accurately and precisely measure the concentration of intact this compound without interference from its degradation products, process impurities, or other components in the sample matrix.[9][10][11][12][13]

Recommended Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and quantifying volatile compounds. A GC-MS method can be developed to measure the decrease in this compound concentration and the increase in the concentration of its volatile decomposition products like acetic acid.[14][15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is an excellent tool for monitoring the hydrolysis of esters in real-time.[17][18][19][20] The formyl proton of this compound has a distinct chemical shift (around δ 9.05 ppm), which can be monitored to quantify its degradation.[5] The appearance of signals corresponding to acetic acid and formic acid can also be monitored.

-

High-Performance Liquid Chromatography (HPLC): An HPLC method, particularly with a suitable column for organic acids, can be developed to quantify the formation of acetic acid and formic acid.[21]

The following diagram outlines a general workflow for a stability study of this compound.

Caption: Experimental Workflow for this compound Stability Study

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method. This involves subjecting this compound to stress conditions that are more severe than those used in accelerated stability testing.

Typical Stress Conditions:

-

Acidic and Basic Hydrolysis: Treat a solution of this compound with dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures.

-

Oxidation: Expose a solution of this compound to an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Thermal Stress: Heat solid this compound at a high temperature (e.g., 80-100°C) for a defined period.

-

Photostability: Expose solid this compound and its solution to UV and visible light.

Samples from these stress studies should be analyzed by the developed SIAM to identify and characterize any degradation products formed.

Formal Stability Study Protocol

A formal stability study should be conducted on at least three batches of this compound to assess its stability over time under various storage conditions.

Storage Conditions (based on ICH guidelines): [7]

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Refrigerated: 4°C ± 2°C

Testing Frequency:

Samples should be pulled and tested at appropriate time intervals (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term studies, and 0, 1, 3, 6 months for accelerated studies).

Data to be Collected:

-

Appearance

-

Assay of this compound

-

Quantification of known and unknown degradation products

-

Water content (if applicable)

Synthesis of this compound

For researchers who need to prepare this compound in-house, the most common and reliable method is the reaction of sodium formate with acetyl chloride in an anhydrous ether solvent.[2][22]

General Procedure:

-

Anhydrous sodium formate is suspended in anhydrous diethyl ether and cooled.

-

Acetyl chloride is added dropwise to the stirred suspension while maintaining a low temperature.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

The resulting sodium chloride precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the ether.

-

The crude this compound is then purified by vacuum distillation.

It is critical to maintain anhydrous conditions throughout the synthesis and work-up to prevent hydrolysis of the product.[5]

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. Acetic formic anhydride - Wikipedia [en.wikipedia.org]

- 4. A DFT analysis of thermal decomposition reactions important to natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. www3.paho.org [www3.paho.org]

- 9. sepanalytical.com [sepanalytical.com]

- 10. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 12. ijcrt.org [ijcrt.org]

- 13. ajpaonline.com [ajpaonline.com]

- 14. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A gas chromatographic method for determination of acetate levels in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of Formyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted spectroscopic data for formyl acetate (acetic formic anhydride), a valuable reagent in organic synthesis. Due to the limited availability of public experimental spectra, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering a comprehensive reference for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the predicted IR absorption frequencies for this compound. These predictions are based on established computational models and provide a reliable estimation of the compound's spectroscopic characteristics.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (Formyl Proton) | 8.5 - 9.0 | Singlet |

| H-3 (Acetyl Protons) | 2.2 - 2.4 | Singlet |

Note: Predictions are based on typical chemical shift ranges for similar functional groups. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Formyl Carbonyl) | 155 - 165 |

| C-2 (Acetyl Carbonyl) | 165 - 175 |

| C-3 (Acetyl Methyl) | 20 - 25 |

Note: Predicted values are derived from computational chemistry models.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Formyl) | 2850 - 2950 | Medium |

| C=O Stretch (Anhydride) | 1800 - 1850 and 1740 - 1790 | Strong (two bands) |

| C-O Stretch (Anhydride) | 1000 - 1100 | Strong |

| C-H Bend (Acetyl) | 1350 - 1450 | Medium |

Note: Anhydrides typically show two characteristic C=O stretching bands due to symmetric and asymmetric vibrations.

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and IR spectra of a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), pulse width, and acquisition time.

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectrum Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence.

-

Set the acquisition parameters, noting that a larger number of scans is typically required for ¹³C NMR due to its lower natural abundance.

-

Acquire and process the FID as described for the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory.

-

Pipettes

Procedure (using NaCl/KBr plates):

-

Sample Preparation:

-

Place one or two drops of the liquid this compound sample onto the center of a clean, dry salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin film.

-

-

Spectrum Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous dichloromethane or chloroform) and dry them completely before storage.

-

Visualization of Spectroscopic Relationships

The following diagram illustrates the correlation between the chemical structure of this compound and its key predicted spectroscopic signals.

Formyl Acetate: A Technical Guide to Safety and Handling for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl acetate, also known as acetic formic anhydride, is a highly reactive formylating agent utilized in various organic syntheses. Its utility in the laboratory is matched by its hazardous properties, necessitating a thorough understanding of its safety profile and handling requirements. This technical guide provides a comprehensive overview of the safety data for this compound, detailed experimental protocols for its synthesis and safe handling, and visual aids to illustrate key concepts. The information is curated to meet the needs of researchers and professionals in drug development and other scientific fields where this compound may be employed.

Chemical and Physical Properties

This compound is a colorless liquid with the chemical formula C₃H₄O₃. It is the mixed anhydride of acetic acid and formic acid. Due to its instability, it is not commercially available and is typically prepared in situ or used shortly after synthesis.

| Property | Value | Reference(s) |

| Molecular Weight | 88.06 g/mol | [1] |

| Boiling Point | 27-28 °C at 10 mmHg (1.33 kPa) | [1] |

| Density | 1.116 g/cm³ | [2] |

| Flash Point | 31 °C | [2] |

| CAS Number | 2258-42-6 | [1] |

| Appearance | Colorless liquid | [2] |

Safety Data Sheet (SDS)

Hazards Identification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First-Aid Measures

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Decomposition products include acetic acid and carbon monoxide.

Accidental Release Measures

-

Personal precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection. Ensure adequate ventilation and remove all sources of ignition.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for cleaning up: Absorb with inert material (e.g., sand, silica gel) and place in a suitable container for disposal.

Handling and Storage Precautions

This compound decomposes at room temperature, and this process is accelerated at elevated temperatures, producing acetic acid and carbon monoxide. [1]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. [1]Avoid contact with skin, eyes, and clothing. [2]Use spark-proof tools and explosion-proof equipment. Ground/bond container and receiving equipment to prevent static discharge.

-

Storage: Store at 2-8°C in a tightly closed container in a dry and well-ventilated place. [2]Crucially, do not store in a sealed container , as the evolution of carbon monoxide can lead to a dangerous buildup of pressure and potential explosion. [1]A flask fitted with a polyethylene stopper is recommended for storage. [1]

Experimental Protocols

Synthesis of this compound from Sodium Formate and Acetyl Chloride

This procedure is adapted from a method reported by Krimen. [1] Materials:

-

Sodium formate (finely ground)

-

Acetyl chloride

-

Anhydrous diethyl ether

-

Three-necked round-bottomed flask

-

Stirrer

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Thermometer

Procedure:

-

Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.

-

Charge the three-necked flask with sodium formate and anhydrous diethyl ether.

-

Stir the mixture and add acetyl chloride via the dropping funnel at a rate that maintains the reaction temperature between 23-27°C.

-

After the addition is complete, continue stirring the mixture for several hours to ensure the reaction goes to completion.

-

Filter the mixture by suction filtration to remove sodium chloride.

-

Wash the solid residue with a small amount of anhydrous diethyl ether and combine the washings with the filtrate.

-

Remove the ether from the filtrate by distillation under reduced pressure.

-

The resulting residue is this compound. Due to its instability, it is recommended to use it immediately or store it appropriately for a short period.

Safe Handling Protocol for this compound in a Laboratory Setting

This protocol outlines the steps for safely handling this compound during a typical laboratory procedure, such as its use as a formylating agent.

Prerequisites:

-

A designated work area within a certified chemical fume hood.

-

All necessary PPE is readily available and in good condition (chemical splash goggles, face shield, appropriate chemical-resistant gloves, and a lab coat).

-

An emergency eyewash station and safety shower are accessible.

-

A spill kit appropriate for flammable liquids is available.

Procedure:

-

Before starting, ensure the fume hood is functioning correctly.

-

Don all required PPE.

-

If using freshly synthesized this compound, ensure it has been cooled to a safe handling temperature.

-

Carefully transfer the required amount of this compound using a glass syringe or a cannula. Avoid using metal needles if possible, or ensure they are compatible.

-

Perform all subsequent reaction steps within the fume hood.

-

Keep the container of this compound closed when not in use.

-

Upon completion of the reaction, quench any unreacted this compound according to established laboratory procedures (e.g., slow addition to a stirred, cooled solution of a suitable nucleophile like an alcohol or water, being mindful of gas evolution).

-

Decontaminate all glassware that has been in contact with this compound by rinsing with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.

-

Dispose of all waste materials according to the disposal protocol outlined below.

-

Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Protocol for this compound Waste

All waste containing this compound must be treated as hazardous waste.

Procedure:

-

Collect all liquid waste containing this compound in a designated, labeled, and compatible waste container. The container should be made of a material that is resistant to organic solvents and acids.

-

Do not mix this compound waste with incompatible materials. Refer to a chemical compatibility chart if unsure.

-

Solid waste, such as contaminated gloves and absorbent materials, should be collected in a separate, clearly labeled hazardous waste bag.

-

Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Ensure that the waste is correctly labeled with its contents.

Visualizations

Logical Relationship: this compound Decomposition and Potential Toxicity

The following diagram illustrates the decomposition of this compound and the potential health hazards associated with its decomposition products.

Caption: Decomposition of this compound and associated health hazards.

Experimental Workflow: Safe Handling of this compound

This diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, but its reactive and hazardous nature demands stringent safety protocols. Researchers, scientists, and drug development professionals must be well-versed in its properties, handling, and disposal requirements to ensure a safe laboratory environment. Adherence to the guidelines presented in this technical guide will help mitigate the risks associated with the use of this compound. Always consult the most up-to-date Safety Data Sheet from your supplier and your institution's specific safety procedures before working with this chemical.

References

Formyl Acetate: A Technical Guide to its Discovery, Synthesis, and Application

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of formyl acetate (acetic formic anhydride), a versatile and reactive formylating agent in organic synthesis. It covers the historical context of its discovery, details various synthetic methodologies with experimental protocols, and explores its key applications, including the formylation of amines, alcohols, and its use in aldehyde synthesis. Quantitative data is presented in structured tables, and key chemical pathways are illustrated using diagrams to provide a thorough resource for chemistry professionals.

Introduction and Historical Context

This compound, systematically named acetic formic anhydride (C₃H₄O₃), is the mixed anhydride of acetic acid and formic acid[1][2]. It is a powerful and efficient reagent for introducing a formyl group (-CHO) into various organic molecules[1][3]. While not commercially available, its straightforward preparation has made it a valuable tool in synthetic chemistry for decades[1][4].

The history of this compound preparation dates back to at least 1899 with the work of A. Behal[5]. Early methods involved the reaction of formic acid with acetic anhydride or ketene[5]. However, a more practical and widely adopted procedure, developed by Muramatsu, involves the reaction of sodium formate with acetyl chloride, which is noted for its simplicity and good yields[5]. This development was crucial for making this compound more accessible for various applications, including its use as a protecting group in peptide synthesis, a role identified as early as 1932[6].

Physicochemical and Spectroscopic Data

This compound is a colorless liquid that is sensitive to moisture[3][5]. Contact with water leads to its decomposition into acetic acid and carbon monoxide[1][3]. Due to the potential for gas evolution, it should be stored at low temperatures (e.g., 4°C) in a vessel with a polyethylene stopper, as sealed containers can explode[1][5].

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄O₃ | [4][7] |

| Molecular Weight | 88.06 g/mol | [4][7][8] |

| Boiling Point | 27-28 °C @ 10 mmHg (1.33 kPa) | [1][5] |

| 102.6 °C @ 760 mmHg | [2] | |

| Density | 1.116 g/cm³ | [2][9] |

| Refractive Index (n²⁰D) | 1.388 | [5] |

| ¹H NMR (neat) | δ 9.05 (s, 1H, -CHO), δ 2.25 (s, 3H, CH₃CO-) | [5] |

| IR (neat, cm⁻¹) | 1791, 1765 (C=O stretching); 1050 (C-O-C stretching) | [5] |

Synthesis of this compound

Several methods exist for the preparation of this compound. The most common approaches involve either the reaction of a formate salt with an acetyl halide or the dehydration of a mixture of formic and acetic acids.

Synthesis from Sodium Formate and Acetyl Chloride

This is a widely cited and reliable method, noted for producing good yields of this compound[5]. The reaction involves the nucleophilic attack of the formate ion on the electrophilic carbonyl carbon of acetyl chloride.

Caption: Synthesis of this compound from Sodium Formate.

Experimental Protocol (Adapted from Organic Syntheses[5])

-

Setup: Equip a suitable reaction flask with a mechanical stirrer, a thermometer, and an addition funnel. Ensure all glassware is thoroughly dried.

-

Reagents: Charge the flask with 300 g (4.41 moles) of finely ground, anhydrous sodium formate and 250 mL of anhydrous diethyl ether.

-

Reaction: While stirring the mixture, add 294 g (3.75 moles) of acetyl chloride via the addition funnel at a rate that maintains the internal temperature between 23–27 °C.

-

Stirring: After the addition is complete, continue to stir the mixture for an additional 5.5 hours at the same temperature to ensure the reaction goes to completion.

-

Workup: Filter the reaction mixture by suction. Wash the solid residue (sodium chloride) with 100 mL of anhydrous diethyl ether and combine the washings with the filtrate.

-

Purification: Remove the ether from the filtrate by distillation under reduced pressure. The remaining residue is then distilled, typically at 27–28 °C under 10 mmHg vacuum, to yield pure this compound (reported yield: 64%).

In Situ Generation from Formic Acid and Acetic Anhydride

This compound can also be generated in situ by reacting excess formic acid with acetic anhydride[1][4][10]. This mixture, sometimes referred to as Formic Acid-Acetic Anhydride Mixture (FAM), is often used directly as a formylating agent without isolating the pure anhydride[1][4].

Experimental Protocol (Adapted from Organic Syntheses[10])

-

Setup: In a three-necked flask equipped with a magnetic stirrer, internal thermometer, and condenser under an argon atmosphere, charge 28.6 g (280 mmol) of acetic anhydride.

-

Cooling: Cool the flask to –10 °C using an appropriate cooling bath.

-

Addition: Add 25.8 g (560 mmol) of 100% formic acid in portions over approximately 3 minutes. An exotherm will be observed.

-

Heating: Heat the reaction mixture to an internal temperature of 42–44 °C and stir vigorously for 3 hours.

-

Usage: The resulting mixture containing this compound is then cooled and can be used directly for subsequent reactions, such as the formylation of amines.

Table 2: Comparison of Synthetic Methods for this compound

| Method | Reagents | Solvent | Temperature | Typical Yield | Reference(s) |

| Krimen/Muramatsu | Sodium Formate, Acetyl Chloride | Anhydrous Ether | 23–27 °C | ~64-97% | [3][4][5] |

| In Situ Generation | Formic Acid, Acetic Anhydride | None (or THF) | 42-44 °C | Not Isolated | [1][4][10] |

| Ketene Method | Ketene, Formic Acid | Not specified | Room Temp. or below | Not specified | [1][4] |

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to act as a potent electrophilic formylating agent. The significant difference in the electrophilicity of the two carbonyl carbons allows for the selective transfer of the formyl group.

Caption: General Formylation Reaction using this compound.

Formylation of Amines and Alcohols

This compound is an excellent reagent for the N-formylation of primary and secondary amines and the O-formylation of alcohols and phenols[1][5]. This reaction is often rapid and high-yielding. In peptide synthesis, N-formylation is a common strategy to protect the amino group of amino acids during coupling reactions[6][11]. The in situ generation of this compound from formic acid and acetic anhydride is particularly effective for this purpose, with reactions often reaching completion in under 15 minutes and yielding nearly quantitative results[6].

Synthesis of Aldehydes from Grignard Reagents

A significant application of this compound is in the synthesis of aldehydes via the formylation of organometallic reagents, particularly Grignard reagents[1][5][11]. The reaction must be conducted at low temperatures (e.g., -70 °C) to prevent the newly formed aldehyde from reacting with a second equivalent of the Grignard reagent, which would produce a secondary alcohol[11]. This method provides a direct route to aldehydes from organohalides.

Caption: Aldehyde Synthesis via Formylation of a Grignard Reagent.

General Experimental Protocol for Aldehyde Synthesis

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound in a suitable anhydrous solvent (e.g., THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition: Slowly add a solution of the Grignard reagent (1 equivalent) in THF or ether to the cooled this compound solution, maintaining the low temperature.

-

Quenching: After the addition is complete, stir for a short period before quenching the reaction with a saturated aqueous solution of ammonium chloride or dilute acid.

-

Extraction and Purification: Allow the mixture to warm to room temperature, extract the product with an organic solvent, dry the organic layer, and purify the resulting aldehyde using distillation or chromatography.

Table 3: Selected Applications of this compound in Formylation Reactions

| Substrate Type | Reagent | Product Type | Key Features | Reference(s) |

| Primary/Secondary Amines | This compound (in situ) | N-Formamide | Fast, high yields (97-100%), used for protection | [6] |

| Amino Acids | Formic Acid / Acetic Anhydride | N-Formyl Amino Acid | Amine protection in peptide synthesis | [6] |

| Alcohols / Phenols | This compound | Formate Ester | Efficient O-formylation | [1][5][11] |

| Aromatic Grignard Reagents | This compound | Aromatic Aldehyde | Good yields, requires low temperature (-70 °C) | [1][11] |

Comparison with Other Formylation Methods

This compound offers distinct advantages over other classical formylation techniques. For instance, the Gattermann-Koch reaction , which formylates aromatic compounds using carbon monoxide and HCl with a Lewis acid catalyst, is generally restricted to alkylbenzenes and is not applicable to phenol or phenol ether substrates[12][13][14]. The related Gattermann reaction uses toxic hydrogen cyanide (HCN)[12][15]. This compound, while requiring careful handling, provides a more versatile and often milder alternative for a broader range of nucleophilic substrates.

Conclusion

Since its early discovery, this compound has proven to be a cornerstone reagent for formylation in organic synthesis. Its accessibility through straightforward preparative methods, combined with its high reactivity, allows for the efficient synthesis of formamides, formate esters, and, notably, aldehydes from organometallic precursors. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the preparation and application of this compound remains a valuable asset for the strategic introduction of the formyl functional group.

References

- 1. This compound | 2258-42-6 [chemicalbook.com]

- 2. Cas 2258-42-6,this compound | lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Acetic-formic anhydride | C3H4O3 | CID 75269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, CAS No. 2258-42-6 - iChemical [ichemical.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 13. Chemicals [chemicals.thermofisher.cn]

- 14. Gattermann koch | PPTX [slideshare.net]

- 15. doubtnut.com [doubtnut.com]

Formyl acetate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of formyl acetate, also known as acetic formic anhydride. The information is presented to support research and development activities where this compound is of interest.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₃H₄O₃ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 88.06 g/mol | [1][2][4][7][8] |

| CAS Number | 2258-42-6 | [1][2][6][7] |

| Density | 1.116 g/cm³ | [1][4] |

| Boiling Point | 102.6 °C at 760 mmHg | [1][4] |

| Flash Point | 31 °C | [1][4] |

| Refractive Index | 1.371 | [1] |

| Vapor Pressure | 33.5 mmHg at 25°C | [1][4] |

Synthesis Protocol

This compound can be synthesized through the reaction of sodium formate with acetyl chloride. The following is a generalized experimental protocol based on available literature.

Materials:

-

Sodium formate

-

Acetyl chloride

-

Anhydrous diethyl ether

Procedure:

-

Cool a suspension of sodium formate in anhydrous diethyl ether to a temperature range of 3-5°C.

-

Under constant stirring, add acetyl chloride dropwise to the cooled suspension.

-

After the addition is complete, allow the reaction mixture to warm to 25-30°C.

-

Continue to stir the mixture for approximately 6 hours to ensure the reaction goes to completion.

-

Filter the resulting mixture to separate the solid byproducts.

-

Wash the filter cake with an equal volume of diethyl ether.

-

Combine the filtrate and the ether wash.

-

Evaporate the diethyl ether from the combined solution to yield this compound.

This reaction is reported to have a high yield of approximately 97%.[5]

Logical Workflow for Synthesis

The synthesis of this compound involves a straightforward sequence of steps, which can be visualized to illustrate the process flow from reactants to the final product.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

References

- 1. Cas 2258-42-6,this compound | lookchem [lookchem.com]

- 2. This compound | 2258-42-6 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, CAS No. 2258-42-6 - iChemical [ichemical.com]

- 5. chembk.com [chembk.com]

- 6. CAS 2258-42-6: Acetic-formic anhydride | CymitQuimica [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Acetic-formic anhydride | C3H4O3 | CID 75269 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Formyl Acetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Formyl acetate (acetic formic anhydride) is a reactive chemical intermediate with significant applications in organic synthesis, particularly as a formylating agent for amines, amino acids, and alcohols.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and handling. This guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₃H₄O₃[1][3][4] |

| Molecular Weight | 88.06 g/mol [1][4] |

| Boiling Point | 102.6 °C at 760 mmHg[1][5]; 27-28 °C at 1.33 kPa[2][3] |

| Density | 1.116 g/cm³[1][5] |

| Flash Point | 31 °C[1][5] |

| Refractive Index | 1.371[1] |

| Vapor Pressure | 33.5 mmHg at 25°C[1][5] |

This compound is a liquid at room temperature and is noted to be an irritant to the eyes and skin.[2] It decomposes in the presence of water to yield acetic acid and carbon monoxide, and this decomposition is accelerated by heat.[2][3] Due to the evolution of gas upon decomposition, it is recommended to store this compound at 4 °C in a vessel with a polyethylene stopper to prevent pressure buildup.[2]

Solubility Profile

Qualitative Solubility Assessment:

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] The polarity of a solvent plays a significant role in its ability to dissolve a solute. This compound, being a mixed anhydride of acetic acid and formic acid, is a polar molecule. Therefore, it is expected to be more soluble in polar organic solvents than in nonpolar solvents.

Based on its synthesis and common use as a reagent, this compound is known to be soluble in or miscible with the following solvents:

-

Diethyl Ether: Used as a solvent in the synthesis of this compound from sodium formate and acetyl chloride.[1][2][4] This indicates good solubility.

-

Tetrahydrofuran (THF): Utilized as a solvent for the in situ preparation of this compound.[2] This suggests it is soluble in THF.

Given its polar nature, it is anticipated to have good solubility in other polar aprotic solvents such as:

-

Acetone

-

Ethyl acetate

-

Acetonitrile

-

Dimethylformamide (DMF)

Its solubility in nonpolar solvents like hexane and toluene is expected to be limited. While specific miscibility data is not available, it is crucial to perform small-scale solubility tests before utilizing this compound in any new solvent system.

Experimental Protocols: Synthesis of this compound

The experimental procedures for the synthesis of this compound provide practical insights into solvents in which it is soluble and stable.

Method 1: From Sodium Formate and Acetyl Chloride [1][2][4][7]

This is the most common laboratory preparation of this compound.

-

Reactants: Sodium formate and acetyl chloride.

-

Solvent: Anhydrous diethyl ether.

-

Procedure:

-

Sodium formate and anhydrous diethyl ether are cooled to 3-5 °C in a reaction vessel equipped with a stirrer.

-

Acetyl chloride is added dropwise to the stirred suspension.

-

The reaction temperature is then raised to 25-30 °C, and the mixture is stirred for approximately 6 hours.

-

The resulting mixture is filtered to remove the sodium chloride byproduct.

-

The filter cake is washed with an equal volume of diethyl ether.

-

The filtrate and washings are combined, and the diethyl ether is removed by evaporation to yield this compound.

-

Method 2: In Situ Preparation [2][7]

For many applications, this compound can be prepared and used immediately without isolation.

-

Reactants: Formic acid, acetyl chloride, and triethylamine.

-

Solvent: Tetrahydrofuran (THF).

-

Procedure:

-

Formic acid, acetyl chloride, and triethylamine are stirred together in THF at -70 °C for 10 minutes.

-

The resulting solution containing this compound can be directly used for subsequent formylation reactions.

-

Logical Workflow for Synthesis

The synthesis of this compound from sodium formate and acetyl chloride can be visualized as a straightforward workflow.

References

- 1. Cas 2258-42-6,this compound | lookchem [lookchem.com]

- 2. This compound | 2258-42-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. This compound, CAS No. 2258-42-6 - iChemical [ichemical.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

In-Situ Generation of Formyl Acetate for Immediate Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl acetate, a highly effective formylating agent, is often generated in situ for immediate use due to its limited commercial availability and inherent instability. This guide provides an in-depth overview of the most common and efficient methods for the in-situ synthesis of this compound, with a primary focus on its application in the formylation of amines and alcohols – crucial transformations in pharmaceutical and chemical synthesis. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the practical knowledge required for successful implementation.

Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, utilized for the protection of functional groups, the synthesis of aldehydes, and the modification of bioactive molecules to enhance their pharmacological profiles. This compound (acetic formic anhydride) is a potent and highly reactive formylating agent. However, it is not widely available commercially and tends to decompose upon storage.[1] Consequently, the in-situ generation of this compound for immediate consumption in a reaction mixture is a preferred and practical strategy.

This technical guide details the most prevalent methods for the in-situ generation of this compound and its subsequent application in the formylation of amine and hydroxyl moieties.

In-Situ Generation of this compound

The most common and widely employed method for the in-situ generation of this compound is the reaction of formic acid with acetic anhydride.[2] This method is convenient as the reagents are readily available and the reaction proceeds under mild conditions. An alternative route involves the reaction of sodium formate with acetyl chloride.[3]

From Formic Acid and Acetic Anhydride

The reaction between formic acid and acetic anhydride produces this compound in equilibrium with the starting materials and acetic acid. The use of excess formic acid can drive the equilibrium towards the formation of the mixed anhydride.[2]

Quantitative Data Summary

The following tables summarize the yields of formylation reactions on various amine and alcohol substrates using in-situ generated this compound.

Table 1: Formylation of Amines with In-Situ Generated this compound from Formic Acid and Acetic Anhydride [2]

| Substrate | Reaction Time | Yield (%) |

| Simple Alkyl Amines | < 15 min | 97-100 |

| Aromatic Amines | < 15 min | 97-100 |

| Multifunctional Amines | < 15 min | 97-100 |

| Sterically Hindered Amines | < 15 min | 97-100 |

| Amino Acids | Not specified | 78-90 |

Table 2: Formylation of Alcohols with In-Situ Generated this compound from Formic Acid and Acetic Anhydride [4]

| Substrate | Acetate Byproduct Formation | Notes |

| Primary Alcohols | Significant | Acetate formation decreases with increasing steric hindrance. |

| Secondary Alcohols | Moderate | |

| Tertiary Alcohols | Negligible | A simple and convenient method for preparing pure tertiary alkyl formates. |

Experimental Protocols

In-Situ Generation of this compound and Formylation of an Amine

This protocol is adapted from a one-pot procedure for N-monomethylation of primary amines, where N-formylation is the initial step.[2]

Materials:

-

Formic acid

-

Acetic anhydride

-

Amine substrate

-

Appropriate solvent (e.g., THF)

-

Cooling bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool a solution of excess formic acid in the chosen solvent to -20 °C.

-

Slowly add acetic anhydride to the cooled formic acid solution while maintaining the temperature at -20 °C.

-

Stir the mixture at -20 °C for a designated period (e.g., 15-30 minutes) to allow for the in-situ formation of this compound.

-

Slowly add the amine substrate to the reaction mixture, ensuring the temperature remains at -20 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 15 minutes for most amines.[2]

-

Upon completion, quench the reaction by the addition of cold water or a suitable quenching agent.

-

Proceed with standard aqueous work-up and purification procedures (e.g., extraction, chromatography) to isolate the formylated product.

In-Situ Generation of this compound and Formylation of a Tertiary Alcohol

This protocol is based on the finding that tertiary alcohols are formylated with high selectivity using a formic acid/acetic anhydride mixture.[4]

Materials:

-

Formic acid

-

Acetic anhydride

-

Tertiary alcohol substrate

-

Appropriate solvent (optional)

Procedure:

-

In a round-bottom flask, combine formic acid and acetic anhydride. The molar ratio can be varied to optimize the reaction.

-

Stir the mixture at room temperature or with gentle cooling to allow for the formation of this compound.

-

Add the tertiary alcohol substrate to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.

-

Upon completion, carefully quench the reaction with a cold aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude formate ester.

-

Purify the product by distillation or column chromatography if necessary.

Mechanistic Insights and Visualizations

The formylation of nucleophiles using in-situ generated this compound proceeds via a nucleophilic acyl substitution mechanism. The formyl group of the mixed anhydride is significantly more electrophilic than the acetyl group, leading to a high degree of chemoselectivity for formylation over acetylation.[5]

Diagrams

Caption: In-situ generation and reaction of this compound.

Caption: General experimental workflow for in-situ formylation.

Caption: Mechanism of nucleophilic acyl substitution.

Conclusion

The in-situ generation of this compound from readily available precursors like formic acid and acetic anhydride provides a highly efficient and practical method for the formylation of amines and alcohols. This approach circumvents the challenges associated with the handling and storage of the unstable formylating agent. The high yields and excellent chemoselectivity, particularly for the formylation of amines and tertiary alcohols, make this a valuable tool in the arsenal of synthetic chemists, especially those in the field of drug development and medicinal chemistry. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate the successful application of this important synthetic transformation.

References

A Technical Guide to the Commercial Availability and Use of Formyl Acetate

Introduction: Formyl acetate (CAS No. 2258-42-6), also known as acetic formic anhydride, is a mixed anhydride with the chemical formula C₃H₄O₃[1][2]. It serves as a potent and useful formylating agent in organic synthesis, enabling the introduction of the formyl group (-CHO) to various functional groups[3][4]. This reagent is particularly valuable for the formylation of amines, amino acids, and alcohols[3][5]. It is also used as a starting material for the synthesis of other chemical intermediates, such as formyl fluoride[3][5]. Due to its reactivity, it can be unstable and requires specific handling and storage conditions[3].

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, primarily for research and development purposes. It is typically sold in small quantities, from milligrams to several grams, with varying purity levels. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Name/Grade | Purity | Available Pack Sizes |

| Biosynth | o-Formyl acetate | Technical Grade Reported | 0.25 g, 0.5 g |

| CymitQuimica (distributor) | O-Formyl Acetate (Technical Grade) / (Biosynth) | Technical Grade Reported | 250 mg, 500 mg, 1 g, 2.5 g, 5 g |

| LGC Standards (distributor) | TRC - O-Formyl Acetate (Technical Grade) | Technical Grade | 500 mg, 1 g, 5 g |

| American Custom Chemicals | This compound | 95.00% | 500 mg, 1 g, 5 g, 10 g, 25 g |

| BenchChem | This compound | Typically 95% | Inquiry-based packaging |

| Shanghai Rlavie Technology | This compound | 98% min GC | Min. order 1 g; 50 kgs/month supply ability |

| Multiple (via ChemicalBook) | This compound | 98% to 99% | Kilogram quantities listed |

Note: Pricing and availability are subject to change. Some suppliers note that this is a controlled or freight-restricted product[2][6]. All products listed are intended for laboratory and research use only[2][7][8].

Physicochemical Properties